Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a fused thiophene and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction proceeds through a cyclization process to form the thieno[2,3-b]pyridine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of high-boiling solvents and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Cycloaddition: The compound can participate in cycloaddition reactions with arylazoacetylacetones or arylazomalononitriles to form azo dyes.
Common Reagents and Conditions:
Bases: Potassium carbonate, sodium ethoxide
Solvents: Pyridine, ethanol
Other Reagents: Sodium nitrite, thiourea, guanidine carbonate
Major Products:
Diazonium Salts: Formed through diazotization
Azo Dyes: Formed through cycloaddition reactions
Scientific Research Applications
Mechanism of Action
The mechanism of action of sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its ability to act as both a nucleophile and an electrophile. The amino group (NH2) serves as a nucleophilic center, while the ester carbonyl group acts as an electrophilic center . This dual reactivity allows the compound to participate in a variety of chemical reactions, leading to the formation of diverse heterocyclic structures.
Comparison with Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Uniqueness: Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its ethyl ester and amide counterparts. This makes it particularly useful in aqueous reactions and industrial applications where solubility is a critical factor .
Properties
IUPAC Name |
sodium;3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.Na/c1-4-3-5(2)12-9-6(4)7(11)8(15-9)10(13)14;/h3H,11H2,1-2H3,(H,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOGUHKLJYKJEI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)[O-])N)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635760 |
Source
|
Record name | Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144254-93-3 |
Source
|
Record name | Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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